N-甲基加替沙星

描述

Gatifloxacin is a synthetic broad-spectrum 4-quinolone antibiotic agent that exhibits potent activity against a wide range of gram-positive and gram-negative bacterial pathogens. Its effectiveness is attributed to its action on bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, repair, and recombination.

Synthesis Analysis

Gatifloxacin and its derivatives can be synthesized through various chemical pathways. One approach involves the synthesis from 3-methoxy-2,4,5-trifluorobenzoic acid by acylchlorination, followed by several steps including condensation with diethyl malonate, partial hydrolysis, and decarboxylation, among others, leading to a total yield of 43.2% which is deemed suitable for mass production (Li, 2010).

Molecular Structure Analysis

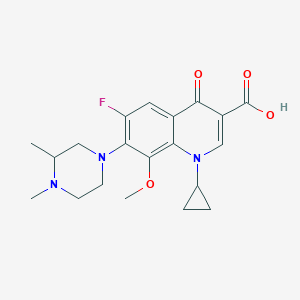

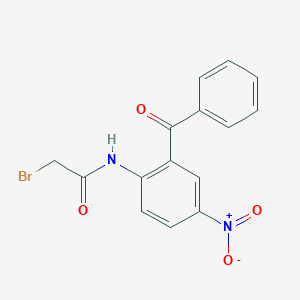

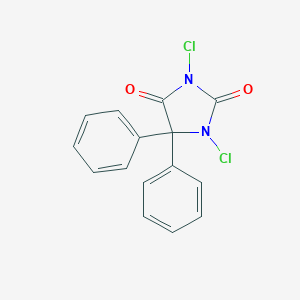

Gatifloxacin features a complex molecular structure characterized by a 3-methylpiperazinyl-side chain at position 7 and a methoxy group at position 8 of the quinolone ring. This molecular arrangement is crucial for its antibacterial activity and its specific targeting mechanism against bacterial enzymes.

Chemical Reactions and Properties

Gatifloxacin interacts with various chemicals and metals, forming complexes that can alter its antibacterial activity. For instance, it forms isostructural complexes with metals like Zn, Ni, and Co, which exhibit differing activities against bacteria like Staphylococcus due to the distinct metal ions within their structures (Li et al., 2007).

Physical Properties Analysis

The physical properties of gatifloxacin, such as solubility and hygroscopicity, can be modified through the formation of pharmaceutical salts or complexes. For instance, the solubility and permeability of gatifloxacin can be enhanced through the synthesis of prodrugs targeting specific transporters, significantly improving its delivery to the back of the eye (Vooturi et al., 2012).

Chemical Properties Analysis

Gatifloxacin's chemical behavior is influenced by its interactions with metals and other compounds. For example, its interaction with methylene blue under acidic conditions results in the formation of complexes with unique absorption peaks, highlighting its complex chemical behavior and the potential for analytical application (Yuan-hai, 2008).

科学研究应用

抗菌药物设计

“N-甲基加替沙星”是加替沙星的衍生物,加替沙星是一种著名的抗菌剂。它的设计和对金属离子的配位能力使其成为开发新型抗菌药物的候选者。该化合物形成金属配合物的潜力可以增强其对抗耐药菌株的活性。 研究表明,加替沙星的某些金属配合物表现出良好的抗菌活性 .

抗菌金属配合物

合成“N-甲基加替沙星”的金属配合物可以得到具有显着抗菌特性的化合物。可以使用物理化学和光谱技术研究这些配合物以评估它们的功效。 此类配合物的开发对于对抗微生物耐药性至关重要 .

耐药性降低

对加替沙星进行结构修饰以创建“N-甲基加替沙星”可能会降低细菌耐药性。 通过增加氟喹诺酮特定位置的体积,可以最大程度地减少抗生素从细菌细胞的排出,从而增强其抗菌作用 .

拓扑异构酶抑制

加替沙星通过抑制拓扑异构酶来抑制细菌中的DNA合成而发挥作用。 “N-甲基加替沙星”可以提供对这些酶更有效的抑制,从而导致对革兰氏阳性和革兰氏阴性细菌的抗菌作用增强 .

感染治疗

在治疗各种感染(如尿路感染(UTI)、呼吸道感染(RTI)、性传播疾病(STD)和皮肤感染)中应用“N-甲基加替沙星”是一个重要的研究领域。 其广谱活性使其成为在对其他抗生素具有高度耐药性的区域中宝贵的替代选择 .

分析化学

在分析化学中,“N-甲基加替沙星”可用作开发新的分析方法的参考化合物。 其独特的结构允许创建特定的测定法以检测和定量生物样品中加替沙星及其类似物的存在 .

作用机制

Target of Action

N-Methyl Gatifloxacin, like its parent compound Gatifloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The bactericidal action of N-Methyl Gatifloxacin results from the inhibition of its primary targets, DNA gyrase and topoisomerase IV . By inhibiting these enzymes, the compound interferes with the unwinding of bacterial DNA, which is a necessary step in DNA replication. This disruption in the replication process leads to the death of the bacterial cells .

Biochemical Pathways

By inhibiting DNA gyrase and topoisomerase IV, N-Methyl Gatifloxacin prevents the unwinding and supercoiling of bacterial DNA, thereby disrupting DNA replication and leading to cell death .

Pharmacokinetics

Gatifloxacin, the parent compound, is known to have high oral bioavailability (96%), a large volume of distribution (~18 L/kg), low protein binding (~20%), and broad tissue distribution . It is primarily excreted unchanged in the urine (>80%)

Result of Action

The molecular and cellular effects of N-Methyl Gatifloxacin’s action likely involve the disruption of bacterial DNA replication, leading to cell death . This results in the effective treatment of infections caused by susceptible bacteria.

Action Environment

The action, efficacy, and stability of N-Methyl Gatifloxacin can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other compounds, such as certain metal ions, can interact with N-Methyl Gatifloxacin and potentially affect its action . .

安全和危害

When handling N-Methyl Gatifloxacin, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .

属性

IUPAC Name |

1-cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4/c1-11-9-23(7-6-22(11)2)17-15(21)8-13-16(19(17)28-3)24(12-4-5-12)10-14(18(13)25)20(26)27/h8,10-12H,4-7,9H2,1-3H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBVQXCJOKMPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560570 | |

| Record name | 1-Cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114213-69-3 | |

| Record name | 1-Cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

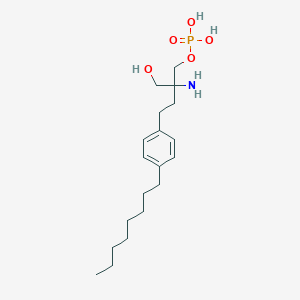

![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)

![Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI)](/img/structure/B27007.png)

![5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine](/img/structure/B27013.png)